5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate
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Overview
Description
5,5-Dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a dibenzo[b,e][1,4]thiabismin core with a 5,5-dioxido functional group and a 4-methylbenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate typically involves the reaction of 5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiabismin core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5,5-Dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,8-Di-trifluoromethyl-10-tetrafluoroborate-10H-dibenzo[b,e][1,4]thiabismin-5,5-dioxide: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
10H-Dibenzo[b,e][1,4]thiabismin-10-ium, 2,8-bis(trifluoromethyl)-, 5,5-dioxide, tetrafluoroborate: Another related compound with unique applications and reactivity.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H15BiO5S2 |
---|---|
Molecular Weight |
596.4 g/mol |
IUPAC Name |
(5,5-dioxobenzo[b][1,4]benzothiabismin-10-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H8O2S.C7H8O3S.Bi/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10;/h1-7,9H;2-5H,1H3,(H,8,9,10);/q;;+1/p-1 |
InChI Key |
LWPNVZXHNROCLR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[Bi]2C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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